Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
ethyl 2-[2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-24-14(22)7-11-9-25-16(19-11)20-15(23)12-8-13(18-10-17-12)21-5-3-4-6-21/h8-10H,2-7H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVYEQWMBBBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized through condensation reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the pyrimidine, pyrrolidine, and thiazole rings to form the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds with the pyrimidine ring, such as 2-(pyridin-2-yl)pyrimidine derivatives.
Thiazole Derivatives: Compounds featuring the thiazole ring, such as thiazole-4-carboxamides.
Uniqueness
Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate, often abbreviated as EPTC, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyrimidine moiety, and a pyrrolidine substituent, contribute to its diverse biological activities. This article explores the biological activity of EPTC, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
EPTC's molecular formula is , with a molecular weight of 387.46 g/mol. The compound's structure is characterized by:
- Thiazole Ring : Known for its role in various biological activities.
- Pyrimidine Moiety : Often associated with anti-inflammatory and anti-cancer properties.
- Pyrrolidine Substituent : Influences the compound's pharmacokinetics and receptor interactions.
Target of Action
EPTC targets multiple biological pathways, particularly those involved in inflammation and cancer progression. Its potential as an antiviral agent has also been highlighted in recent studies.
Mode of Action
The biological activity of EPTC can be attributed to its ability to inhibit key enzymes and receptors involved in inflammatory responses and cancer cell proliferation. Notably, it has shown inhibitory effects on the COX-2 enzyme, which plays a critical role in inflammation .
Antiviral Activity
Research indicates that EPTC exhibits promising antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
Anti-inflammatory Effects
Studies have demonstrated that EPTC can significantly reduce inflammation markers in various models. For instance, it has been found to suppress COX-2 activity with an IC50 similar to that of established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound's structural components suggest that it may act as an inhibitor of specific kinases involved in cancer progression. In vitro studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological activity of EPTC and related compounds:
- Inhibition of COX Enzymes : A study reported that EPTC and its analogs demonstrated potent inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory agents (e.g., celecoxib) .
- Anticancer Activity : In a study examining various pyrimidine derivatives, compounds similar to EPTC showed significant cytotoxicity against cancer cell lines, suggesting a potential role as anticancer agents .
- Antiviral Studies : Preliminary findings indicate that EPTC may inhibit specific viral pathways, although further research is needed to elucidate the exact mechanisms involved.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
